molecular formula C50H49N15O15S B130505 Geninthiocin CAS No. 158792-27-9

Geninthiocin

Cat. No.: B130505
CAS No.: 158792-27-9
M. Wt: 1132.1 g/mol
InChI Key: JNUIXQXFKIJDIV-KKMKTNMSSA-N
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Chemical Reactions Analysis

Types of Reactions: Geninthiocin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its biological activity or to create new derivatives .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various this compound derivatives with modified tail moieties, such as geninthiocins C and D .

Scientific Research Applications

Antimicrobial Activity

Geninthiocin exhibits potent antibacterial properties against a wide range of pathogens. Its efficacy has been demonstrated in several studies, highlighting its potential as a therapeutic agent.

Bacterial Inhibition

  • Target Organisms : this compound has shown strong activity against Gram-positive bacteria, including:
    • Staphylococcus aureus
    • Bacillus subtilis
    • Mycobacterium smegmatis
  • Mechanism of Action : The compound disrupts bacterial cell wall synthesis and interferes with protein synthesis, leading to cell death. Its structural characteristics include multiple oxazole and thiazole units that contribute to its bioactivity .

Fungal Activity

  • This compound also demonstrates antifungal properties, particularly against Candida albicans and other pathogenic fungi. In bioassays, it has been shown to inhibit fungal growth effectively .

Anticancer Properties

Recent research indicates that this compound possesses anticancer activity, making it a candidate for cancer treatment.

Cytotoxicity Studies

  • This compound has been evaluated for its cytotoxic effects on various cancer cell lines, including:
    • A549 (human lung carcinoma)
    • MCF7 (breast cancer)
  • IC50 Values : In vitro studies reported an IC50 value of approximately 6 nM against A549 cells, indicating high potency .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for enhancing the efficacy of this compound.

CompoundStructureActivity
This compoundContains oxazole and thiazole unitsStrong antibacterial and antifungal activity
Val-geninthiocinStructural analog with slight modificationsComparable activity with variations in potency
Ala-geninthiocinNew derivative with enhanced spectrumExhibits broad-spectrum activity against multiple pathogens

Bioassay-Guided Screening

A study conducted on Streptomyces sp. ICN19 led to the isolation of this compound and its derivatives through bioassay-guided screening methods. The extracted compounds were subjected to various purification techniques, including medium-pressure liquid chromatography (MPLC) and preparative high-performance liquid chromatography (HPLC), which confirmed their structures through NMR and mass spectrometry analyses .

Clinical Relevance

The potential clinical applications of this compound are being explored in preclinical trials focusing on its use as an antibiotic for resistant bacterial infections and as an adjunct therapy in cancer treatment protocols.

Biological Activity

Geninthiocin is a thiopeptide antibiotic produced by certain species of Streptomyces, known for its broad-spectrum antimicrobial and anticancer activities. This article explores the biological activity of this compound, including its antimicrobial efficacy, mechanisms of action, and potential therapeutic applications.

Structure and Derivatives

This compound belongs to the class of thiopeptides, characterized by their unique bicyclic structure that includes a thiazole ring. Variants such as Ala-geninthiocin and Val-geninthiocin have been identified, each exhibiting distinct biological activities.

CompoundStructure CharacteristicsNotable Activities
This compoundBicyclic thiopeptide with a thiazole ringAntibacterial, anticancer
Ala-geninthiocinSimilar to this compound but with an alanine residueStrong activity against S. aureus and C. albicans
Val-geninthiocinContains valine at the C-terminal positionAntibacterial, less potent than this compound

Antimicrobial Activity

This compound has demonstrated significant antimicrobial activity against a variety of pathogens. In bioassays, it exhibited strong inhibition against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as some fungi like Candida albicans.

Antimicrobial Efficacy Data

The following table summarizes the inhibition zones (measured in mm) for this compound and its derivatives against selected microorganisms:

MicroorganismThis compound (1)Val-geninthiocin (2)Chalcomycin (3)
Bacillus subtilis15 mm13 mm29 mm
Staphylococcus aureus15 mm14 mm36 mm
Streptomyces viridochromogenes14 mm11 mm37 mm
Candida albicans11 mm11 mm11 mm
Escherichia coliNo activityNo activityNo activity

These results indicate that this compound and its derivatives are particularly effective against certain Gram-positive bacteria while showing limited activity against Gram-negative bacteria.

The mechanisms by which this compound exerts its antimicrobial effects involve disrupting bacterial protein synthesis. Thiopeptides like this compound bind to the ribosomal RNA, inhibiting translation processes crucial for bacterial growth and survival.

In addition to antibacterial properties, this compound has shown potential in anticancer applications. It has been reported to inhibit the FoxM1 transcription factor in breast cancer cell lines, suggesting a dual role in both antimicrobial and anticancer activities.

Case Studies and Research Findings

  • Anticancer Activity : In studies involving human breast cancer cell lines (MCF7), this compound demonstrated significant inhibition of cell proliferation, indicating its potential as an anticancer agent.
  • Comparative Studies : Research comparing this compound with other thiopeptides revealed that while it is effective against specific pathogens, its derivatives might offer enhanced efficacy or reduced toxicity profiles.
  • Preclinical Evaluations : Further preclinical evaluations are necessary to fully establish the therapeutic potential of this compound and its derivatives in clinical settings.

Properties

IUPAC Name

(17E)-N-[3-[(3-amino-3-oxoprop-1-en-2-yl)amino]-3-oxoprop-1-en-2-yl]-17-ethylidene-14-(1-hydroxyethyl)-27-(2-hydroxypropan-2-yl)-33-methyl-24,30,37,40-tetramethylidene-12,15,22,25,28,35,38-heptaoxo-19,32,42-trioxa-9-thia-3,13,16,23,26,29,36,39,44,45,46,47-dodecazahexacyclo[39.2.1.18,11.118,21.131,34.02,7]heptatetraconta-1(43),2(7),3,5,8(47),10,18(46),20,31(45),33,41(44)-undecaene-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C50H49N15O15S/c1-12-27-48-61-30(16-79-48)41(72)54-21(5)39(70)65-35(50(10,11)77)45(76)57-23(7)47-64-33(25(9)80-47)44(75)55-20(4)38(69)56-22(6)46-60-29(15-78-46)34-26(49-62-31(17-81-49)42(73)63-32(24(8)66)43(74)59-27)13-14-28(58-34)40(71)53-19(3)37(68)52-18(2)36(51)67/h12-17,24,32,35,66,77H,2-7H2,1,8-11H3,(H2,51,67)(H,52,68)(H,53,71)(H,54,72)(H,55,75)(H,56,69)(H,57,76)(H,59,74)(H,63,73)(H,65,70)/b27-12+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNUIXQXFKIJDIV-KKMKTNMSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C1C2=NC(=CO2)C(=O)NC(=C)C(=O)NC(C(=O)NC(=C)C3=NC(=C(O3)C)C(=O)NC(=C)C(=O)NC(=C)C4=NC(=CO4)C5=C(C=CC(=N5)C(=O)NC(=C)C(=O)NC(=C)C(=O)N)C6=NC(=CS6)C(=O)NC(C(=O)N1)C(C)O)C(C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/1\C2=NC(=CO2)C(=O)NC(=C)C(=O)NC(C(=O)NC(=C)C3=NC(=C(O3)C)C(=O)NC(=C)C(=O)NC(=C)C4=NC(=CO4)C5=C(C=CC(=N5)C(=O)NC(=C)C(=O)NC(=C)C(=O)N)C6=NC(=CS6)C(=O)NC(C(=O)N1)C(C)O)C(C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C50H49N15O15S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1132.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

158792-27-9
Record name Geninthiocin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158792279
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-{[(4-methylbenzyl)sulfanyl]acetyl}-N-phenylhydrazinecarbothioamide
Geninthiocin
2-{[(4-methylbenzyl)sulfanyl]acetyl}-N-phenylhydrazinecarbothioamide
2-{[(4-methylbenzyl)sulfanyl]acetyl}-N-phenylhydrazinecarbothioamide
Geninthiocin
2-{[(4-methylbenzyl)sulfanyl]acetyl}-N-phenylhydrazinecarbothioamide
Geninthiocin
2-{[(4-methylbenzyl)sulfanyl]acetyl}-N-phenylhydrazinecarbothioamide
Geninthiocin
2-{[(4-methylbenzyl)sulfanyl]acetyl}-N-phenylhydrazinecarbothioamide
Geninthiocin
2-{[(4-methylbenzyl)sulfanyl]acetyl}-N-phenylhydrazinecarbothioamide
Geninthiocin
Customer
Q & A

Q1: What makes Geninthiocin a potential treatment option for Methicillin-resistant Staphylococcus aureus (MRSA)?

A1: this compound demonstrates potent activity against MRSA [, ]. While its exact mechanism of action remains under investigation, molecular docking and simulation studies suggest that this compound might target the enzyme Homogentisate 1,2-dioxygenase in MRSA []. Inhibiting this enzyme could disrupt the bacteria's metabolic pathways, ultimately leading to its demise.

Q2: What is the chemical structure of this compound and how has this been elucidated?

A2: this compound belongs to the thiopeptide class of antibiotics, characterized by macrocyclic structures containing thiazole and oxazole rings, along with unusual amino acids [, ]. The structure of this compound was originally determined using a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) techniques [, ].

Q3: Have any structural analogs of this compound been discovered and what do they reveal about structure-activity relationships?

A3: Yes, several this compound analogs, including Val-Geninthiocin, Ala-Geninthiocin, and Geninthiocins B, C, D, E, and F have been isolated from various Streptomyces species [, , , , ]. These analogs often differ in their amino acid composition or side chain modifications. Comparing their antibacterial activities provides valuable insights into the structure-activity relationships of this compound, guiding future efforts to optimize its potency and spectrum of activity.

Q4: What experimental evidence supports the proposed interaction between this compound and its target protein in MRSA?

A4: A recent study employed a combination of Sodium Dodecyl Sulfate Polyacrylamide Gel Electrophoresis (SDS-PAGE) and Nano Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) to identify potential target proteins of this compound in MRSA []. While this research highlights a protein with a molecular weight between 46 to 50 kDa as a potential target, further validation using techniques like X-ray crystallography or isothermal titration calorimetry is needed to confirm the direct interaction between this compound and Homogentisate 1,2-dioxygenase.

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